Technical Guide: Characterization of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine
Technical Guide: Characterization of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine
This guide details the characterization, synthesis, and application of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS: 1351479-27-0), a critical heterocyclic scaffold in modern drug discovery, particularly for RET and JAK kinase inhibitors.
Executive Summary
3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is a fused bicyclic intermediate used primarily as a scaffold for designing ATP-competitive kinase inhibitors. Structurally, it is a 7-azaindazole derivative (specifically the [4,3-c] isomer) featuring an exocyclic amine at the C4 position and an iodine atom at the C3 position.
This molecule serves as a strategic bioisostere to the widely used 3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold (found in Ibrutinib). The replacement of the pyrimidine ring with a pyridine ring alters the hydrogen bond acceptor/donor profile and solubility, often improving the pharmacokinetic properties of downstream drug candidates.
Identity Card
| Parameter | Detail |
| Chemical Name | 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine |
| CAS Number | 1351479-27-0 |
| Molecular Formula | C₆H₅IN₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| Key Functionality | C3-Iodine (Cross-coupling handle), C4-Amine (H-bond donor) |
Structural Analysis & Physicochemical Properties[2]
The molecule consists of a pyridine ring fused to a pyrazole ring. Understanding the numbering and tautomerism is vital for accurate characterization.
Numbering System
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Positions 1 & 2: Pyrazole nitrogens (NH tautomer usually at N1).
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Position 4: Exocyclic amine (-NH₂).[1]
Tautomerism
Like many fused pyrazoles, this compound exhibits prototropic tautomerism between the N1 and N2 positions. In solution (DMSO-d₆), the 1H-tautomer is generally the major species, stabilized by the adjacent pyridine fusion and the electron-withdrawing nature of the iodine.
Synthetic Route: Iodination Protocol
The most reliable method for generating high-purity 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is the direct electrophilic iodination of the parent scaffold, 1H-pyrazolo[4,3-c]pyridin-4-amine .
Reaction Workflow
The synthesis utilizes N-iodosuccinimide (NIS) as the iodine source. The reaction is typically conducted in polar aprotic solvents like DMF or acetonitrile to solubilize the starting material.
Figure 1: Step-by-step iodination workflow for the synthesis of the target scaffold.
Detailed Protocol
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Dissolution: Charge a reaction vessel with 1H-pyrazolo[4,3-c]pyridin-4-amine (1.0 eq) and anhydrous DMF (10 volumes).
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Iodination: Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature.
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Heating: Heat the mixture to 60–80°C for 3 hours. Monitor by LCMS for the consumption of starting material (M+H = 135.1) and formation of product (M+H = 261.0).
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Workup: Cool the mixture to room temperature and pour into crushed ice/water. The product typically precipitates as a solid.
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Purification: Filter the solid, wash with water and cold ethanol. Dry under vacuum. If necessary, recrystallize from Ethanol/DMF.
Analytical Characterization
This section provides the expected spectral data required to validate the identity of the compound.
A. Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).
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Parent Ion [M+H]⁺: Observed at m/z 261.0 .
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Isotopic Pattern: Iodine is monoisotopic. You will not see the M+2 pattern typical of chlorine or bromine.
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Fragmentation: High collision energy may show loss of Iodine (M-127) or loss of Ammonia (M-17).
B. Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (Deuterated DMSO is required due to solubility).
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 13.0 - 13.5 | Broad Singlet | 1H | N1-H | Pyrazole NH. Highly deshielded and exchangeable (may disappear with D₂O shake). |
| 7.85 | Singlet/Doublet | 1H | C7-H | Pyridine proton adjacent to N6 and fusion. Deshielded by the heteroatom. |
| 7.20 | Singlet/Doublet | 1H | C5-H | Pyridine proton adjacent to N6 and C4-amine. |
| 6.80 - 7.50 | Broad Singlet | 2H | -NH₂ | Exocyclic amine protons at C4. Broad due to quadrupole broadening and H-bonding. |
Note: The C3 position is substituted with Iodine, so the characteristic pyrazole C3-H signal (normally around 8.0 ppm) will be absent , confirming successful iodination.
C. Carbon NMR (¹³C-NMR)
Solvent: DMSO-d₆
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C-I (C3): A distinct carbon signal significantly upfield (typically 50–60 ppm ) due to the "heavy atom effect" of Iodine attached to the aromatic ring. This is the diagnostic peak for C-I bond formation.
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C=N / C-N: Signals in the 140–160 ppm range corresponding to the pyridine carbons and the C4-amine attachment point.
Functional Derivatization (Application)
The 3-iodo moiety is a "chemical handle" installed specifically for palladium-catalyzed cross-coupling reactions. This allows researchers to elaborate the scaffold into complex kinase inhibitors.
Suzuki-Miyaura Coupling
The iodine at C3 is highly reactive toward boronic acids/esters.
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Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Outcome: Introduction of aryl/heteroaryl groups at C3 (e.g., to access the hydrophobic pocket of a kinase).
Figure 2: Logic flow for utilizing the scaffold in medicinal chemistry campaigns.
Safety & Handling
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Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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-
Storage:
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Light Sensitive: Iodine-carbon bonds can be photolabile. Store in amber vials or wrapped in foil.
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Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
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Incompatibility: Avoid strong oxidizing agents.
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References
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Matrix Scientific. (2021). Safety Data Sheet: 3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine. Catalog Number 233142.[2]
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World Intellectual Property Organization. (2019). WO2019143994A1: Substituted pyrazolyl[4,3-c]pyridine compounds as RET kinase inhibitors. (Example 5 describes the synthesis and iodination of the scaffold).
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Sigma-Aldrich. (n.d.). Product Search: 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine. CAS 1351479-27-0.[2][5]
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PubChem. (n.d.). Compound Summary: 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine.[2][3][5][6]
Sources
- 1. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine,2056025-15-9-Amadis Chemical [amadischem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine | 1351479-27-0 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
